molecular formula C15H12O5 B12614484 7H-Furo[3,2-g][1]benzopyran-5-acetic acid, 3,9-dimethyl-7-oxo- CAS No. 648442-47-1

7H-Furo[3,2-g][1]benzopyran-5-acetic acid, 3,9-dimethyl-7-oxo-

Cat. No.: B12614484
CAS No.: 648442-47-1
M. Wt: 272.25 g/mol
InChI Key: DLJNEVZYRBTVCF-UHFFFAOYSA-N
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Description

7H-Furo3,2-gbenzopyran-5-acetic acid, 3,9-dimethyl-7-oxo- is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of furobenzopyrans, which are characterized by a fused furan and benzopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Furo3,2-gbenzopyran-5-acetic acid, 3,9-dimethyl-7-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the furobenzopyran core. Subsequent functionalization steps introduce the acetic acid and dimethyl groups. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

7H-Furo3,2-gbenzopyran-5-acetic acid, 3,9-dimethyl-7-oxo- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

7H-Furo3,2-gbenzopyran-5-acetic acid, 3,9-dimethyl-7-oxo- has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Medicine: Potential therapeutic applications include drug development and studying the compound’s effects on various biological targets.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 7H-Furo3,2-gbenzopyran-5-acetic acid, 3,9-dimethyl-7-oxo- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • 7H-Furo 3,2-gbenzopyran-7-one, 4-methoxy- : This compound shares the furobenzopyran core but differs in the functional groups attached .
  • 7H-Furo 3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]- : Another similar compound with different substituents, leading to distinct chemical properties .

Uniqueness

The uniqueness of 7H-Furo3,2-gbenzopyran-5-acetic acid, 3,9-dimethyl-7-oxo- lies in its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.

Biological Activity

7H-Furo[3,2-g] benzopyran-5-acetic acid, 3,9-dimethyl-7-oxo-, commonly referred to as a derivative of furocoumarin, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological effects including anti-inflammatory, anticancer, and antimicrobial properties. The following sections provide a detailed overview of its biological activity supported by research findings, case studies, and data tables.

The molecular formula for 7H-Furo[3,2-g] benzopyran-5-acetic acid, 3,9-dimethyl-7-oxo- is C14H12O3. Its structure includes a furocoumarin backbone which is known for its photochemical properties.

PropertyValue
Molecular FormulaC14H12O3
Molar Mass228.24 g/mol
Density1.2196 g/cm³
Melting Point229-231°C
SolubilitySoluble in DMSO

Anticancer Activity

Research indicates that derivatives of furocoumarins possess significant anticancer properties. A study demonstrated that compounds similar to 7H-furo[3,2-g] benzopyran induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, treatment with trioxsalen (a related compound) showed a dose-dependent increase in apoptosis markers in various cancer cell lines including L1210 leukemia cells and HeLa cervical cancer cells .

Case Study:
In vitro studies have shown that trioxsalen can effectively cross-link DNA upon UV activation, leading to cell cycle arrest and subsequent apoptosis in cancerous cells. The mechanism involves the formation of DNA adducts that hinder replication and transcription processes.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays revealed that it inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.

Experimental Findings:
A study involving HaCaT keratinocytes demonstrated that exposure to trioxsalen under UVA light resulted in the induction of NF-kappaB binding activity, indicating a complex interaction with inflammatory pathways .

Antimicrobial Effects

The antimicrobial activity of furocoumarin derivatives has been documented against various pathogens. In particular, compounds derived from the furocoumarin structure exhibit efficacy against both bacterial and fungal strains. For example, a derivative was tested against Staphylococcus aureus and showed significant inhibition at concentrations as low as 50 µg/mL .

The biological activity of 7H-furo[3,2-g] benzopyran-5-acetic acid is primarily attributed to its ability to form covalent bonds with DNA upon activation by UV light. This property not only facilitates its use as an anticancer agent but also underscores its potential utility in phototherapy for skin disorders such as vitiligo.

Summary of Research Findings

Study FocusKey Findings
Anticancer ActivityInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialEffective against Staphylococcus aureus

Properties

CAS No.

648442-47-1

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

2-(3,9-dimethyl-7-oxofuro[3,2-g]chromen-5-yl)acetic acid

InChI

InChI=1S/C15H12O5/c1-7-6-19-14-8(2)15-11(5-10(7)14)9(3-12(16)17)4-13(18)20-15/h4-6H,3H2,1-2H3,(H,16,17)

InChI Key

DLJNEVZYRBTVCF-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=CC(=O)O3)CC(=O)O)C

Origin of Product

United States

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